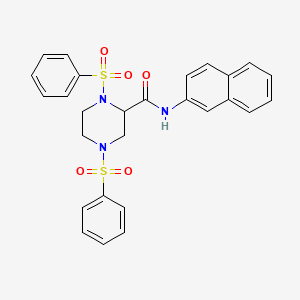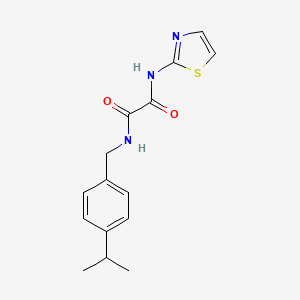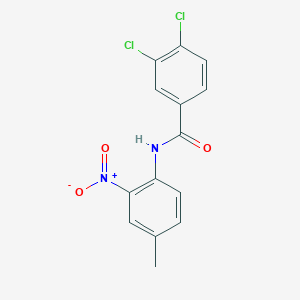
N-2-naphthyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-2-naphthyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide, also known as NPSB-114, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. NPSB-114 is a piperazine derivative that has been shown to have anti-inflammatory and analgesic properties. In
Wirkmechanismus
The mechanism of action of N-2-naphthyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide is not fully understood. However, it has been suggested that N-2-naphthyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide exerts its anti-inflammatory and analgesic effects through the inhibition of the cyclooxygenase-2 (COX-2) enzyme and the activation of the adenosine A1 receptor. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. The activation of the adenosine A1 receptor has been shown to have analgesic effects.
Biochemical and Physiological Effects:
N-2-naphthyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has been shown to reduce the production of pro-inflammatory cytokines and the infiltration of immune cells in inflamed tissues. N-2-naphthyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has also been shown to reduce the sensitivity to painful stimuli in animal models of neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-2-naphthyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide in lab experiments is its high purity and high yield synthesis method. This allows for consistent and reproducible results. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to fully explore its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the study of N-2-naphthyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide. One direction is to further explore its mechanism of action, which will allow for the design of more targeted experiments to fully explore its therapeutic potential. Another direction is to study its potential use in combination with other anti-inflammatory and analgesic drugs to enhance its therapeutic effects. Additionally, the development of more efficient synthesis methods will allow for the production of N-2-naphthyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide on a larger scale, which will facilitate its preclinical and clinical studies.
Synthesemethoden
The synthesis of N-2-naphthyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide involves the reaction of 2-naphthylamine with piperazine in the presence of a Lewis acid catalyst. The resulting intermediate is then reacted with phenylsulfonyl chloride to form N-2-naphthyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide. The synthesis method has been optimized to yield high purity and high yield of N-2-naphthyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-2-naphthyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic inflammatory conditions such as rheumatoid arthritis and osteoarthritis. N-2-naphthyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has also been studied for its potential use in the treatment of neuropathic pain.
Eigenschaften
IUPAC Name |
1,4-bis(benzenesulfonyl)-N-naphthalen-2-ylpiperazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O5S2/c31-27(28-23-16-15-21-9-7-8-10-22(21)19-23)26-20-29(36(32,33)24-11-3-1-4-12-24)17-18-30(26)37(34,35)25-13-5-2-6-14-25/h1-16,19,26H,17-18,20H2,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCBLDYWAHHZPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1S(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC4=CC=CC=C4C=C3)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-fluorophenyl)-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5177048.png)

![5-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5177054.png)
![N-[2-(5-methyl-2-thienyl)ethyl]-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5177061.png)
![5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5177063.png)
![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-2-thiophenesulfonamide](/img/structure/B5177070.png)
![methyl 2-methyl-5-oxo-6-[2-(trifluoromethyl)phenyl]-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B5177078.png)
![methyl 4-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B5177083.png)
![4-bromo-N-[2-(4-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B5177087.png)

![2-({1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5177111.png)
![2-{4-[4-(2-furoyl)-1-piperazinyl]-4-oxobutyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5177121.png)

![3-[1-(3-phenylbutyl)-2-piperidinyl]pyridine](/img/structure/B5177135.png)